4-ethoxyquinoline-2-carboxylic Acid
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Overview
Description
4-Ethoxyquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol It is a derivative of quinoline, which is a nitrogen-containing aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxyquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of isatin with enaminone in the presence of an aqueous solution of potassium hydroxide or sodium hydroxide, followed by acidification with dilute hydrochloric acid . This method is known for its efficiency and good yield.
Another method involves the condensation reaction between isatins and sodium pyruvate under microwave irradiation, which results in the formation of quinoline-2,4-dicarboxylic acid . This method is advantageous due to its rapid reaction time and high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted processes and transition metal-catalyzed reactions are common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dicarboxylic acid.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline-2,4-dicarboxylic acid, various substituted quinoline derivatives, and other quinoline-based compounds .
Scientific Research Applications
4-Ethoxyquinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death . This mechanism is similar to that of fluoroquinolones, which are well-known antibiotics.
Comparison with Similar Compounds
4-Ethoxyquinoline-2-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-2-carboxylic acid: Lacks the ethoxy group, resulting in different chemical properties and biological activities.
4-Hydroxyquinoline-2-carboxylic acid: Contains a hydroxy group instead of an ethoxy group, leading to variations in reactivity and applications.
Quinoline-4-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-ethoxyquinoline-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-11-7-10(12(14)15)13-9-6-4-3-5-8(9)11/h3-7H,2H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNURCOPSSYKOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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